1-(4-Aminobenzoyl)oxybutan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride
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Overview
Description
1-(4-Aminobenzoyl)oxybutan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an aminobenzoyl group, a butan-2-yl group, and a dimethylheptan-4-yl group, all linked to an azaniumchloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobenzoyl)oxybutan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with butan-2-ol in the presence of a dehydrating agent to form the ester intermediate. This intermediate is then reacted with 2,6-dimethylheptan-4-ylamine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminobenzoyl)oxybutan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azaniumchloride moiety is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups
Scientific Research Applications
1-(4-Aminobenzoyl)oxybutan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(4-Aminobenzoyl)oxybutan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzylamine: An aromatic amine with similar structural features.
4-Aminobenzyl alcohol: A related compound with an alcohol functional group.
N-{1-[(4-Aminobenzoyl)oxy]-2-butanyl}-2,6-dimethyl-4-heptanaminium glycolate: A structurally similar compound with different substituents .
Uniqueness
1-(4-Aminobenzoyl)oxybutan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
69782-57-6 |
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Molecular Formula |
C20H35ClN2O2 |
Molecular Weight |
371.0 g/mol |
IUPAC Name |
2-(2,6-dimethylheptan-4-ylamino)butyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C20H34N2O2.ClH/c1-6-18(22-19(11-14(2)3)12-15(4)5)13-24-20(23)16-7-9-17(21)10-8-16;/h7-10,14-15,18-19,22H,6,11-13,21H2,1-5H3;1H |
InChI Key |
CURBRZWLDRIECZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C1=CC=C(C=C1)N)NC(CC(C)C)CC(C)C.Cl |
Origin of Product |
United States |
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